molecular formula C12H28N6 B14710526 N'',N'''-Ethane-1,2-diylbis(N,N'-diethylguanidine) CAS No. 13561-03-0

N'',N'''-Ethane-1,2-diylbis(N,N'-diethylguanidine)

Cat. No.: B14710526
CAS No.: 13561-03-0
M. Wt: 256.39 g/mol
InChI Key: XYBSJKJSWCBMDR-UHFFFAOYSA-N
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Description

N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two guanidine groups connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) typically involves the reaction of ethane-1,2-diamine with diethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.

Scientific Research Applications

N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) involves its interaction with specific molecular targets and pathways. The guanidine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also modulate enzyme activity and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl bridge but different substituents on the guanidine groups.

    2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Another compound with an ethane-1,2-diyl bridge but different functional groups.

Uniqueness

N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is unique due to its specific structure and the presence of diethylguanidine groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

13561-03-0

Molecular Formula

C12H28N6

Molecular Weight

256.39 g/mol

IUPAC Name

2-[2-[bis(ethylamino)methylideneamino]ethyl]-1,3-diethylguanidine

InChI

InChI=1S/C12H28N6/c1-5-13-11(14-6-2)17-9-10-18-12(15-7-3)16-8-4/h5-10H2,1-4H3,(H2,13,14,17)(H2,15,16,18)

InChI Key

XYBSJKJSWCBMDR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCCN=C(NCC)NCC)NCC

Origin of Product

United States

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